molecular formula C14H13FN2O2 B6368572 N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide CAS No. 1261909-39-0

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide

Cat. No.: B6368572
CAS No.: 1261909-39-0
M. Wt: 260.26 g/mol
InChI Key: GPKDXHGOSVCSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide is a benzamide derivative characterized by an ethyl group at the N-position, a fluorine atom at the 2-position of the benzamide core, and a 5-hydroxypyridin-3-yl substituent at the 4-position. The fluorine atom likely enhances electronegativity and metabolic stability, while the hydroxypyridinyl group may facilitate hydrogen bonding, influencing target binding. The ethyl substituent balances lipophilicity and solubility compared to longer acyl chains observed in other benzamide derivatives .

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-17-14(19)12-4-3-9(6-13(12)15)10-5-11(18)8-16-7-10/h3-8,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKDXHGOSVCSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683169
Record name N-Ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-39-0
Record name N-Ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridine moiety can yield pyridine ketones, while reduction can produce pyridine alcohols .

Scientific Research Applications

N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxypyridine moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Analysis

The compound’s structural features are compared to related benzamides in Table 1, highlighting substituent variations and their implications.

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Substituents Biological Activity Key Findings
N-ethyl-2-fluoro-4-(5-hydroxypyridin-3-yl)benzamide N-ethyl, 2-fluoro, 4-(5-hydroxypyridin-3-yl) Hypothesized enzyme inhibition Fluorine enhances stability; hydroxypyridinyl may improve binding affinity (inferred from ). Ethyl group offers moderate lipophilicity.
Compound 17 () 2-tetradecanoylamino, 1-(3-carboxyphenyl) PCAF HAT inhibitor (79% at 100 μM) Long acyl chain (C14) critical for activity; 3-carboxyphenyl does not enhance inhibition .
Amisulpride () Benzamide core with sulfonyl and methoxy groups (exact structure unspecified) Neuroleptic Structural similarity complicates forensic differentiation; substituents dictate CNS activity .
Compound 155 () Quinazolinone-benzamide hybrid Unspecified High molecular weight (455 Da) suggests potential bioavailability challenges .
Anacardic acid (AA) () Salicylic acid derivative with C15 alkyl chain PCAF HAT inhibitor (68% at 100 μM) Shorter alkyl chains (e.g., C6 in Compound 8) reduce activity compared to C14 analogs .
Key Insights from Substituent Variations
  • Acyl Chain Length: In PCAF HAT inhibitors (), longer acyl chains (e.g., tetradecanoylamino in Compound 17) correlate with higher inhibitory activity. The ethyl group in the target compound is shorter, suggesting reduced lipophilicity but improved solubility compared to C14 analogs .
  • Substituent Position: The 2-fluoro and 4-hydroxypyridinyl groups in the target compound contrast with 2-acylamino and 1-carboxyphenyl groups in . Fluorine’s electron-withdrawing effects may stabilize the molecule, while the hydroxypyridinyl group could mimic salicylic acid’s role in anacardic acid derivatives .
  • Neuroleptic Potential: Neuroleptic benzamides () prioritize substituents like sulfonyl or methoxy groups for CNS activity. The target compound lacks these groups, suggesting divergent pharmacological applications unless hydroxypyridinyl confers unique receptor interactions .
Pharmacokinetic Considerations
  • Molecular Weight : Compound 155 (455 Da) exceeds typical drug-like properties, whereas the target compound’s molecular weight (~290 Da, estimated) aligns better with oral bioavailability guidelines .
  • Solubility vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.